molecular formula C25H33N5O2 B2752102 N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 922557-51-5

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide

Cat. No. B2752102
CAS RN: 922557-51-5
M. Wt: 435.572
InChI Key: KIOQCSFAMAMCMN-UHFFFAOYSA-N
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Description

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide is a useful research compound. Its molecular formula is C25H33N5O2 and its molecular weight is 435.572. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

One area of application for compounds related to N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide is in the exploration of new hybrid anticonvulsant agents. For example, a study by Kamiński et al. (2015) synthesized a library of new hybrid compounds demonstrating broad spectra of activity across preclinical seizure models. These compounds combine chemical fragments of well-known antiepileptic drugs, showing significant protective indexes in various tests without impairing motor coordination at high doses, indicating a superb safety profile compared to clinically relevant antiepileptic drugs (Kamiński et al., 2015).

5-HT Receptor Antagonism

Another research domain focuses on the synthesis and pharmacological evaluation of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides as potent and selective 5-HT(1B/1D) antagonists. Liao et al. (2000) synthesized new analogues displaying higher affinities and pronounced effects in functional in vitro testing, suggesting potential applications in treating conditions associated with serotonin receptors (Liao et al., 2000).

Cytotoxicity and Immunological Studies

Compounds with structural similarities to N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide have been examined for their cell cytotoxicity in vitro. A study by Kronek et al. (2011) on poly(2-oxazolines) demonstrated low cytotoxicity, supporting their utilization in biomedical applications. The study provides insights into the potential biocompatibility of related compounds (Kronek et al., 2011).

Orexin Receptor Antagonism

Research has also investigated the role of orexin receptors in sleep and stress, with compounds acting as orexin receptor antagonists. Dugovic et al. (2009) explored the pharmacological blockade of orexin receptors, revealing that selective antagonism of OX2R is sufficient to initiate and prolong sleep, indicating a potential application for compounds targeting orexin receptors in sleep disorders (Dugovic et al., 2009).

properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O2/c1-18-5-4-6-21(15-18)27-25(32)24(31)26-17-23(30-13-11-28(2)12-14-30)19-7-8-22-20(16-19)9-10-29(22)3/h4-8,15-16,23H,9-14,17H2,1-3H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOQCSFAMAMCMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide

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